(3-(Dimethylamino)phenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
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Description
(3-(Dimethylamino)phenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a synthetic compound that is widely used in medicinal chemistry, drug discovery, and neuroscience research. The compound is also known as DMPMP and has a molecular formula of C16H24N2O2S.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of complex molecular structures often leverages compounds similar to (3-(Dimethylamino)phenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone as intermediates or key components. For example, Bagley et al. (2005) demonstrated a one-pot multistep synthesis process leading to the creation of dimethyl sulfomycinamate, showcasing the utility of such compounds in creating biologically active molecules (Bagley, Chapaneri, Dale, Xiong, & Bower, 2005).
- Organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone thiosemicarbazone and related derivatives have been synthesized and characterized. These complexes exhibited potential as antibacterial agents, highlighting the role of (3-(Dimethylamino)phenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone-related structures in developing new therapeutic agents (Singh, Singh, & Bhanuka, 2016).
Chemical Reactions and Properties
- The reactions of N-sulfonylalkylamines with compounds structurally related to (3-(Dimethylamino)phenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone have led to the formation of various novel S,N-heterocycles. This illustrates the compound's utility in synthesizing diverse heterocyclic structures with potential biological activities (Tornus, Schaumann, Mayer, & Adiwidjaja, 1995).
Applications in Catalysis
- Iridium(I) complexes featuring derivatives of (3-(Dimethylamino)phenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone have been synthesized and utilized in catalytic hydrogenations. These complexes highlight the compound's relevance in catalysis, enabling efficient hydrogenation reactions (Guerriero, Erlandsson, Ienco, Krogstad, Peruzzini, Reginato, & Gonsalvi, 2011).
properties
IUPAC Name |
[3-(dimethylamino)phenyl]-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-15(2)12-6-4-5-11(9-12)14(17)16-8-7-13(10-16)20(3,18)19/h4-6,9,13H,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHBPZUXISZENF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Dimethylamino)phenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone |
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